Propionamide, 3-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-2-oxo-
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Overview
Description
3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE is a complex organic compound with a unique structure that includes a dihydroisoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE typically involves the alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can cause a loss in mitochondrial membrane potential, activate caspase-9 and -3, and cleave PARP-1, leading to apoptosis . Additionally, it can activate caspase-8, which is involved in the extrinsic apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Shares a similar core structure but lacks the oxopropanamide group.
3,3-Dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione: Another compound with a similar core but different functional groups.
Uniqueness
What sets 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2-OXOPROPANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
(3Z)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-2-oxopropanamide |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)8-9-5-3-4-6-10(9)11(16-14)7-12(17)13(15)18/h3-7,16H,8H2,1-2H3,(H2,15,18)/b11-7- |
InChI Key |
RJDCTLKUGZVNAX-XFFZJAGNSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)C(=O)N)/N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C(=O)N)N1)C |
Origin of Product |
United States |
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